1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H11N3O3S2 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications
Microwave Irradiation in Chemical Reactions
A study explored the reaction of thiazolidin-4-ones, a class of compounds related to 1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione, under microwave irradiation. This research revealed the potential for using microwave irradiation in chemical synthesis, highlighting its efficiency and yield improvement compared to conventional methods (Al-Zaydi, 2010).
Triazine Ring Cleavage and Cycloaddition Reactions
Research in 2020 discussed the cleavage of triazine rings leading to thiazolidine derivatives. This study also examined the 1,3-dipolar cycloaddition reaction of thiazolidine-2,4-dione derivatives, demonstrating their potential in creating diverse chemical structures with potential therapeutic applications (Izmest’ev et al., 2020).
Cyclization Reactions and Hydrobromide Formation
In a study conducted in 2000, researchers investigated the cyclization reactions of certain diones with amines. This work provided insights into the formation of cyclopentenyl hydrobromides, contributing to the understanding of complex cyclization processes in organic chemistry (Šafár̆ et al., 2000).
Cytotoxicity and ROS Generation of Selenium-Containing Compounds
A 2021 study focused on the synthesis of selenium-containing dispiro indolinones. These compounds were found to exhibit cytotoxic activity and increase intracellular reactive oxygen species (ROS), suggesting potential applications in cancer research (Novotortsev et al., 2021).
Antileukemic Properties of Thiazolidinone Derivatives
A research in 2020 synthesized a series of thiazolidinone derivatives and investigated their antileukemic properties. This study highlighted the potential of these compounds in developing new treatments for leukemia (Kryshchyshyn et al., 2020).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrrolidine-2,5-diones, it may interact with its targets (such as the ca isoenzymes) and inhibit their activity . This interaction could lead to changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
Carbonic anhydrases play a crucial role in maintaining pH balance, fluid balance, and electrolyte transport, among other physiological processes .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico . These properties can impact the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Based on its potential inhibitory activity on ca isoenzymes, it could lead to changes in the physiological processes regulated by these enzymes .
properties
IUPAC Name |
1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-11(2)5-6-9(16)13(10(17)18-6)12-7(14)3-4-8(12)15/h5H,3-4H2,1-2H3/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUIWZFNLDFRW-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)S1)N2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)S1)N2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.